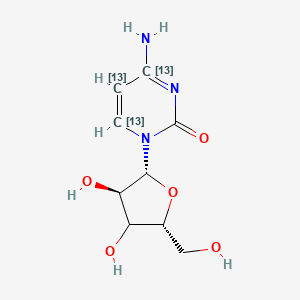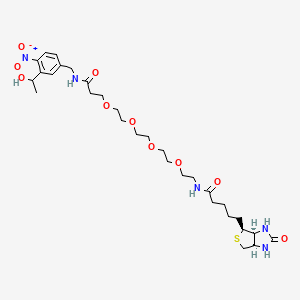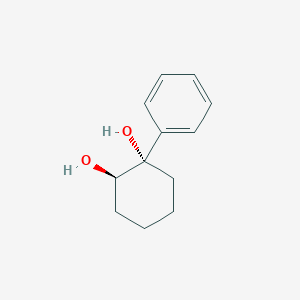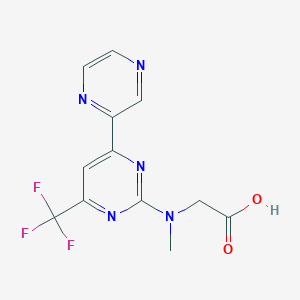
tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a brominated aromatic ring, and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate typically involves the following steps:
Bromination of 2-methylphenol: The starting material, 2-methylphenol, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-methylphenol.
Formation of Phenoxy Intermediate: The brominated phenol is then reacted with tert-butyl 3-azetidinecarboxylate in the presence of a base such as potassium carbonate to form the phenoxy intermediate.
Final Coupling Reaction: The phenoxy intermediate is then coupled with tert-butyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the aromatic ring and the azetidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can yield quinones or other oxidized derivatives.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
科学研究应用
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules.
Ligand Synthesis: It can be used in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceutical Research: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate depends on its specific application. In pharmaceutical research, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The brominated aromatic ring and the azetidine ring can interact with biological targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
- tert-Butyl 3-(3-bromo-5-methoxyphenyl)azetidine-1-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- tert-Butyl bromoacetate
Comparison:
- Structural Differences: While similar compounds may share the azetidine ring or the tert-butyl ester group, the presence and position of substituents on the aromatic ring can significantly influence their chemical properties and reactivity.
- Reactivity: The bromine atom in tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate makes it more reactive towards nucleophilic substitution compared to its non-brominated analogs.
- Applications: The unique combination of the azetidine ring and the brominated aromatic ring in this compound makes it particularly useful in pharmaceutical research and material science.
属性
分子式 |
C15H20BrNO3 |
|---|---|
分子量 |
342.23 g/mol |
IUPAC 名称 |
tert-butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-10-5-6-11(16)7-13(10)19-12-8-17(9-12)14(18)20-15(2,3)4/h5-7,12H,8-9H2,1-4H3 |
InChI 键 |
IRZREQMRWATISP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Br)OC2CN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)

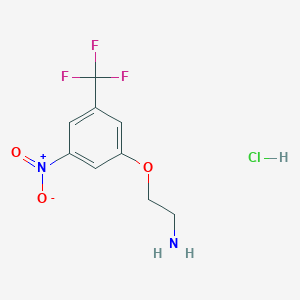
![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13725519.png)
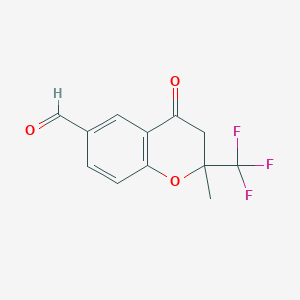
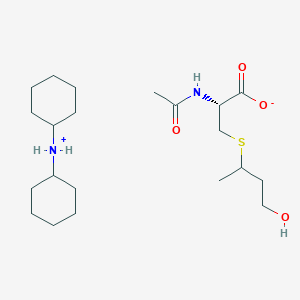
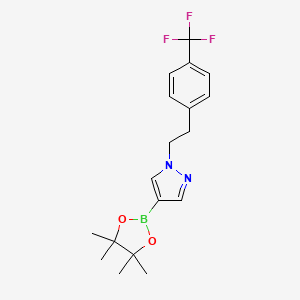
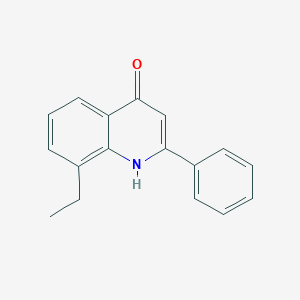
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)
